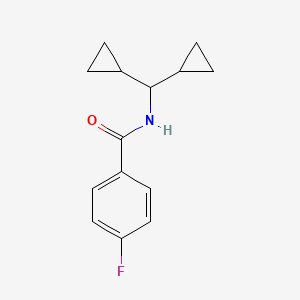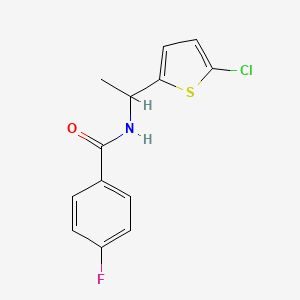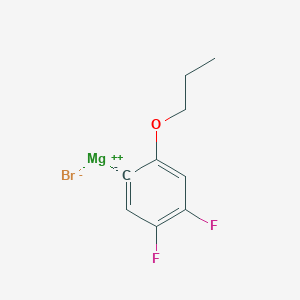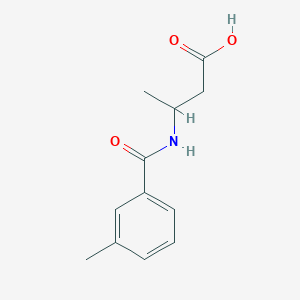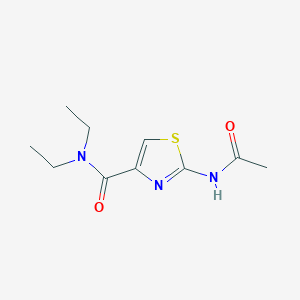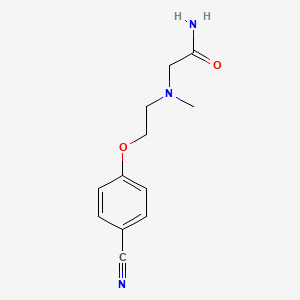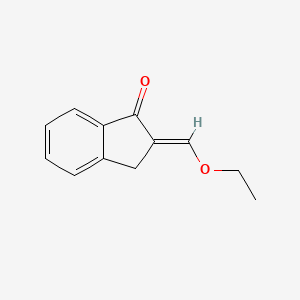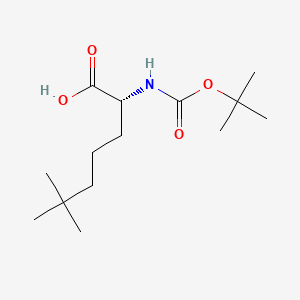
Boc-(2R)-2-amino-6,6-dimethylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid is a compound that belongs to the class of organic compounds known as carboxylic acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature. The Boc-protected amino acid is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group is coupled with carboxylic acids or other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptides and peptide derivatives.
Aplicaciones Científicas De Investigación
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid has several scientific research applications:
Peptide Synthesis: The compound is widely used in the synthesis of peptides, where the Boc group serves as a protecting group for the amino group during the stepwise assembly of peptide chains.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and prodrugs.
Biochemistry: The compound is employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Industrial Chemistry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during chemical transformations. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amino group for subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylthio)phenyl)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid is unique due to its specific structural features, including the presence of a tert-butoxycarbonyl group and a dimethylheptanoic acid backbone. These features confer distinct reactivity and stability, making it suitable for specific applications in peptide synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C14H27NO4 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(2R)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-13(2,3)9-7-8-10(11(16)17)15-12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
Clave InChI |
LIOHHROLQIGRCA-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)CCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


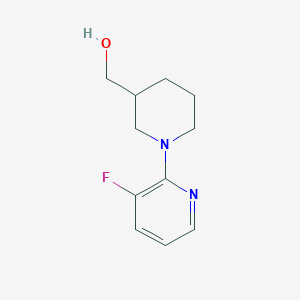

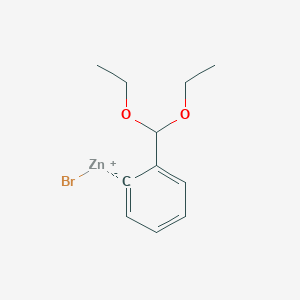
![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)

